molecular formula C10H17NO3 B126742 tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate CAS No. 145106-46-3

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate

Cat. No.: B126742
CAS No.: 145106-46-3
M. Wt: 199.25 g/mol
InChI Key: UXSQXOIYRVCHBS-ZETCQYMHSA-N
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Description

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is an organic compound with the molecular formula C10H17NO3. It is a carbamate ester, which is a class of compounds containing an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with (1S)-2-oxocyclopentanone. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic attack on the carbonyl group of the oxocyclopentanone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate ester used in similar applications.

    tert-Butyl N-methylcarbamate: Another carbamate ester with a methyl group instead of the oxocyclopentyl group.

    tert-Butyl N-benzyloxycarbamate: A protected hydroxylamine used in organic synthesis.

Uniqueness

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is unique due to its specific structure, which combines the tert-butyl carbamate group with an oxocyclopentyl moiety. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQXOIYRVCHBS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,2,6,6-Tetramethylpiperidine-N-oxide (2.2 g, 14.2 mmol) and potassium bromide (8.5 g, 71 mmol) are added to a solution of racemic trans-tert-butyl N-[2-hydroxycyclopentyl]carbamate (75 g, 283 mmol) in dichloromethane (285 mL). The mixture is cooled to 5° C. with stirring. A freshly prepared ice cooled (5° C.) sodium hypochlorite aqueous solution (766 mL, 566 mmol, pH adjusted to 7.5-8 by addition of 10 g of solid potassium carbonate) is added with stirring to the reaction mixture while keeping the temperature below 5° C. The mixture is stirred at 5° C. for an additional 30 min. The reaction mixture is diluted with saturated aqueous sodium chloride solution (150 mL). The organic layer is separated and evaporated. The oily red residue is purified over a silica gel pad, eluting with EtOAc/hexanes (1/3) to obtain the title compound as a cream colored solid (43 g, 76%). 1H-NMR (300 MHz, DMSO-d6) δ 6.99 (d, 1H, NH), 3.76 (q, 1H), 1.63-2.31 (m, 6H), 1.37 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
285 mL
Type
solvent
Reaction Step Four
Quantity
2.2 g
Type
catalyst
Reaction Step Four
Yield
76%

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (2.72 g, 6.41 mmol) was added to a stirred solution of tert-butyl 2-hydroxycyclopentylcarbamate (1.23 g, 6.11 mmol, from Step 1) in dichloromethane (30 mL) while the reaction container was placed in a room temperature water bath. After 1.5 h at room temperature, the mixture was quenched with 1 M aqueous sodium thiosulfate. After shaking the mixture vigorously, the dichloromethane phase was separated and concentrated. Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes, gave tert-butyl 2-oxocyclopentylcarbamate as white crystalline solid (824.6 mg, 68% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 5.03 (1 H, br. s.), 3.90 (1 H, br. s.), 2.56 (1 H, br. s.), 2.38 (1 H, dd, J=19.15, 8.80 Hz), 2.08-2.22 (1 H, m), 1.96-2.08 (1 H, m), 1.73-1.89 (1 H, m), 1.52-1.69 (1 H, m), 1.42 (9 H, s).
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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